9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole
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Overview
Description
9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two biphenyl groups attached to a central carbazole core, making it a significant molecule in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where biphenyl boronic acid derivatives react with a carbazole-based halide under palladium catalysis. The reaction conditions often require a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties and thermal stability.
Photovoltaics: The compound is employed in the development of organic photovoltaic cells, contributing to the efficiency of light absorption and charge separation.
Materials Science: Its unique structural properties make it a valuable component in the synthesis of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism by which 9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole exerts its effects is primarily through its interaction with electronic and photonic systems. The compound’s molecular structure allows for efficient charge transport and light emission, making it an ideal candidate for use in OLEDs and other electronic devices. The pathways involved include the transfer of electrons and holes within the material, facilitating the desired electronic properties .
Comparison with Similar Compounds
Similar Compounds
9,9’-Bis(4-hydroxyphenyl) fluorene: Known for its use in epoxy resins and polycarbonates.
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: Commonly used in blue phosphorescent devices for OLEDs.
Bisphenol A: Widely used in the production of plastics and epoxy resins.
Uniqueness
Compared to these similar compounds, 9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole stands out due to its superior thermal stability and charge transport properties, making it particularly valuable in high-performance electronic applications .
Properties
IUPAC Name |
9-(3-phenylphenyl)-3-[9-(3-phenylphenyl)carbazol-3-yl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2/c1-3-13-33(14-4-1)35-17-11-19-39(29-35)49-45-23-9-7-21-41(45)43-31-37(25-27-47(43)49)38-26-28-48-44(32-38)42-22-8-10-24-46(42)50(48)40-20-12-18-36(30-40)34-15-5-2-6-16-34/h1-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTORZWIAZFXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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